molecular formula C4H8Cl2N4 B13142085 Pyrimidine-2,5-diamine dihydrochloride

Pyrimidine-2,5-diamine dihydrochloride

Katalognummer: B13142085
Molekulargewicht: 183.04 g/mol
InChI-Schlüssel: QVQIICWHKNHCQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pyrimidine-2,5-diamine dihydrochloride is a chemical compound that belongs to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are found in many biologically significant molecules, including DNA and RNA

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of pyrimidine-2,5-diamine dihydrochloride typically involves the reaction of pyrimidine derivatives with amines under controlled conditions. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the reaction of amidines with ketones and N,N-dimethylaminoethanol as a one-carbon source under mild conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of continuous flow reactors and automated synthesis systems to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Pyrimidine-2,5-diamine dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different pyrimidine derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield pyrimidine-2,5-dione derivatives, while substitution reactions can produce various substituted pyrimidines.

Wissenschaftliche Forschungsanwendungen

Pyrimidine-2,5-diamine dihydrochloride has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of pyrimidine-2,5-diamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, thereby exerting its antimicrobial or anticancer effects .

Vergleich Mit ähnlichen Verbindungen

Pyrimidine-2,5-diamine dihydrochloride can be compared with other similar compounds, such as:

    Pyrimidine-4,6-diamine: Another pyrimidine derivative with different substitution patterns and potentially different biological activities.

    Pyrimidine-2,4-diamine: Similar in structure but with substitutions at different positions, leading to variations in reactivity and applications.

    Pyrimidine-5,6-diamine: A compound with substitutions at the 5 and 6 positions, which may result in different chemical and biological properties.

Eigenschaften

Molekularformel

C4H8Cl2N4

Molekulargewicht

183.04 g/mol

IUPAC-Name

pyrimidine-2,5-diamine;dihydrochloride

InChI

InChI=1S/C4H6N4.2ClH/c5-3-1-7-4(6)8-2-3;;/h1-2H,5H2,(H2,6,7,8);2*1H

InChI-Schlüssel

QVQIICWHKNHCQR-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C=NC(=N1)N)N.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.